2''-Amino-2''-deoxyarbekacin belongs to the class of aminoglycoside antibiotics, which are known for their potent bactericidal activity against a wide range of bacteria. These antibiotics work by inhibiting protein synthesis in bacteria, leading to cell death. The specific structural modification in 2''-amino-2''-deoxyarbekacin allows it to evade certain bacterial resistance mechanisms that affect other aminoglycosides.
The synthesis of 2''-amino-2''-deoxyarbekacin involves several key steps:
The yield and purity of 2''-amino-2''-deoxyarbekacin depend on various factors, including reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of 2''-amino-2''-deoxyarbekacin can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure, showing distinct shifts corresponding to the new amino functionality .
The chemical reactions involving 2''-amino-2''-deoxyarbekacin primarily focus on its antibacterial activity and interactions with bacterial ribosomes:
The mechanism of action for 2''-amino-2''-deoxyarbekacin involves:
Key physical and chemical properties of 2''-amino-2''-deoxyarbekacin include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Approx. 200 °C |
Stability | Stable under acidic conditions |
pH | Neutral |
These properties are crucial for understanding how the compound behaves in biological systems and its potential formulation as a therapeutic agent .
The primary applications of 2''-amino-2''-deoxyarbekacin include:
Aminoglycosides constitute a class of natural and semisynthetic antibiotics characterized by amino sugar moieties linked glycosidically to a hexose nucleus, typically 2-deoxystreptamine. They are broadly categorized into four structural subclasses based on the aminocyclitol moiety:
The antibacterial activity of aminoglycosides stems from their high-affinity binding to the prokaryotic 16S rRNA within the 30S ribosomal subunit. Specifically, they target the decoding A-site, inducing conformational changes that promote tRNA misreading and inhibition of protein synthesis. Key structural elements governing this interaction include:
Table 1: Structural Evolution from Kanamycin to 2''-Amino-2''-deoxyarbekacin
Compound | Core Structure | 1-Position Modification | 2''-Position Modification | Key Enzymatic Resistances Addressed |
---|---|---|---|---|
Kanamycin B | 4,6-disubstituted | -NH₂ | -OH | None (parent natural product) |
Dibekacin | 4,6-disubstituted | -NH₂ | -OH | 3'-Phosphorylation (APH(3')) |
Arbekacin | 4,6-disubstituted | (S)-AHB* acyl | -OH | Multiple AAC/APH enzymes |
2''-Amino-2''-deoxyarbekacin | 4,6-disubstituted | (S)-AHB acyl | -NH₂ | AAC(2'), AAC(6')/APH(2'') |
*AHB: 4-Amino-2-hydroxybutyryl
The development of 2''-amino-2''-deoxyarbekacin is rooted in the iterative optimization of aminoglycoside scaffolds against emerging resistance:
Despite arbekacin’s efficacy, surveillance identified MRSA strains expressing bifunctional AAC(6')/APH(2'') enzymes capable of acetylating the 6'-amine and phosphorylating the 2''-hydroxyl group. This resistance mechanism prompted the rational design of 2''-amino-2''-deoxyarbekacin in the early 1990s, wherein the 2''-OH was replaced with -NH₂ to prevent phosphorylation and potentially alter acetylation kinetics [8] [9].
The 2''-position modification in arbekacin derivatives was driven by biochemical and structural insights into aminoglycoside-modifying enzymes:
3''-NH₂ (substrate for AAC(3) acetylation) [6] [9].MRSA isolates expressing AAC(6')/APH(2'') demonstrated reduced arbekacin susceptibility due to dual modification at the 6'-amine and 2''-hydroxyl groups [9].
Steric and Electronic Optimization:
Ribosomal Binding Preservation: Molecular modeling based on rRNA-aminoglycoside co-crystal structures indicated that the 2''-amino group could maintain critical hydrogen bonds within the rRNA A-site. Specifically, it was projected to interact with G1405 and C1496 in helix 44 of 16S rRNA, analogous to the native 2''-OH interactions [4] [8].
Biochemical Validation:
Table 2: Comparative Antibacterial Activity (MIC μg/mL) of Arbekacin Derivatives
Bacterial Strain | Arbekacin | 2''-Amino-2''-deoxyarbekacin | 5-epi-2''-Amino-2''-deoxyarbekacin |
---|---|---|---|
MRSA (Methicillin-Resistant S. aureus) | 0.78–3.13 | 0.39–1.56 | 0.20–0.78 |
Pseudomonas aeruginosa | 1.56–6.25 | 0.78–3.13 | 1.56–6.25 |
Escherichia coli | 0.78–3.13 | 0.39–1.56 | 0.78–3.13 |
Klebsiella pneumoniae | 0.39–1.56 | 0.20–0.78 | 0.39–1.56 |
Data derived from broth microdilution assays [8]
The strategic 2''-position modification exemplifies structure-based antibiotic design targeting enzymatic resistance. By addressing a key vulnerability while maintaining ribosomal target engagement, 2''-amino-2''-deoxyarbekacin expands the therapeutic utility of aminoglycosides against contemporary resistant pathogens [8] [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5